Cas no 88335-34-6 (Spiro[2H-indole-2,6'(4'aH)-[1H]pyrano[3,4-f]indolizine]-4'-carboxylic acid, 1,3,5',5'a,7',8',10',10'a-octahydro-1'-methyl-3-oxo-, methyl ester, (1'R,2S,4'aS,5'aR,10'aS)- (9CI))

Spiro[2H-indole-2,6'(4'aH)-[1H]pyrano[3,4-f]indolizine]-4'-carboxylic acid, 1,3,5',5'a,7',8',10',10'a-octahydro-1'-methyl-3-oxo-, methyl ester, (1'R,2S,4'aS,5'aR,10'aS)- (9CI) structure
88335-34-6 structure
Product Name:Spiro[2H-indole-2,6'(4'aH)-[1H]pyrano[3,4-f]indolizine]-4'-carboxylic acid, 1,3,5',5'a,7',8',10',10'a-octahydro-1'-methyl-3-oxo-, methyl ester, (1'R,2S,4'aS,5'aR,10'aS)- (9CI)
CAS-nummer:88335-34-6
MF:C21H24N2O4
MW:368.426265716553
CID:2691157
PubChem ID:181921
Update Time:2024-03-01

Spiro[2H-indole-2,6'(4'aH)-[1H]pyrano[3,4-f]indolizine]-4'-carboxylic acid, 1,3,5',5'a,7',8',10',10'a-octahydro-1'-methyl-3-oxo-, methyl ester, (1'R,2S,4'aS,5'aR,10'aS)- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Spiro[2H-indole-2,6'(4'aH)-[1H]pyrano[3,4-f]indolizine]-4'-carboxylic acid, 1,3,5',5'a,7',8',10',10'a-octahydro-1'-methyl-3-oxo-, methyl ester, (1'R,2S,4'aS,5'aR,10'aS)- (9CI)
    • Rauniticine pseudoindoxyl
    • 88335-34-6
    • Akuammigine pseudoindoxyl
    • Spiro(2H-indole-2,6'(4'aH)-(1H)pyrano(3,4-f)indolizine)-4'-carboxylic acid, 1,3,5',5'a,7',8',10',10'a-octahydro-1'-methyl-3-oxo-, methyl ester, (1'R,2S,4'aS,5'aR,10'aS)-
    • DTXSID001008063
    • 88375-63-7
    • Spiro(2H-indole-2,6'(4'aH)-(1H)pyrano(3,4-f)indolizine)-4'-carboxylic acid, 1,3,5',5'a,7',8',10',10'a-octahydro-1'-methyl-3-oxo-, methyl ester, (1'R,2S,4'aS,5'aS,10'aS)-
    • 3-Isoreserpiline pseudoindoxyl, 10,11-didemethoxy-, (3beta)-
    • Methyl 1'-methyl-3-oxo-1,3,5',5'a,7',8',10',10'a-octahydro-1'H,4'aH-spiro[indole-2,6'-pyrano[3,4-f]indolizine]-4'-carboxylate
    • Spiro(2H-indole-2,6'(4'aH)-(1H)pyrano(3,4-f)indolizine)-4'-carboxylic acid, 1,3,5',5'a,7',8',10',10'a-octahydro-1'-methyl-3-oxo-, methyl ester, (1'S,4'aS,5'aR,10'aS)-
    • 88335-35-7
    • 3-Isorauniticine pseudoindoxyl
    • Inchi: 1S/C21H24N2O4/c1-12-15-10-23-8-7-21(19(24)13-5-3-4-6-17(13)22-21)18(23)9-14(15)16(11-27-12)20(25)26-2/h3-6,11-12,14-15,18,22H,7-10H2,1-2H3/t12-,14+,15+,18-,21+/m1/s1
    • InChI-sleutel: PXVFCFIYPGUUNJ-KDNYDQBGSA-N
    • LACHT: N1C2=C(C=CC=C2)C(=O)[C@@]21[C@]1([H])N(C[C@@]3([H])[C@@H](C)OC=C(C(OC)=O)[C@@]3([H])C1)CC2

Berekende eigenschappen

  • Exacte massa: 368.17360725g/mol
  • Monoisotopische massa: 368.17360725g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 27
  • Aantal draaibare bindingen: 2
  • Complexiteit: 692
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 5
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.3
  • Topologisch pooloppervlak: 67.9Ų
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